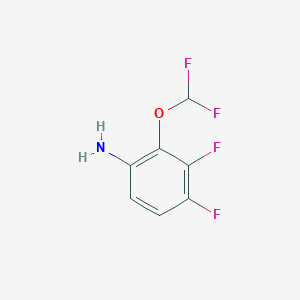

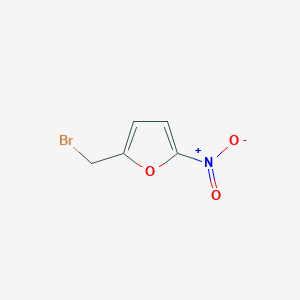

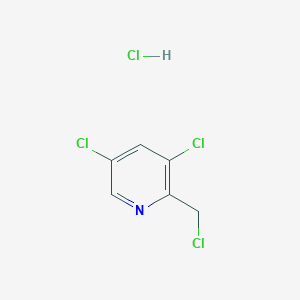

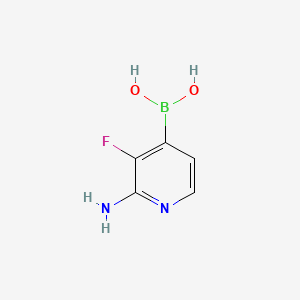

![molecular formula C8H10F3N3O B3034766 4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 219929-48-3](/img/structure/B3034766.png)

4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Overview

Description

The compound "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is a chemical that appears to be related to the field of organic synthesis, particularly in the context of pyrazole derivatives. Pyrazoles are a class of organic compounds with significant pharmaceutical and agrochemical applications due to their diverse biological activities.

Synthesis Analysis

The synthesis of related compounds has been described in the provided papers. For instance, paper discusses the reaction of Methyl 2-benzoylamino-3-dimethylaminopropenoate with various diketones to produce substituted pyranones, which are structurally related to the target compound. Similarly, paper describes the preparation of Methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate and its use in synthesizing a wide range of heterocyclic compounds, including pyrroles and pyranones. Paper focuses on the regioselective synthesis of ethyl pyrazolecarboxylates from related precursors, showcasing the versatility of dimethylaminomethylene intermediates in heterocyclic synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing nitrogen atoms. The structure of the target compound would likely exhibit a similar ring system with additional substituents that influence its reactivity and physical properties. The papers provided do not directly describe the molecular structure of the target compound but do provide insights into the structural analysis of related compounds through techniques such as NMR and X-ray diffraction, as mentioned in paper .

Chemical Reactions Analysis

The chemical reactivity of the target compound can be inferred from the reactions described in the papers. For example, the reactivity of dimethylaminomethylene intermediates with diketones and hydrazines to form fused ring systems and pyrazole derivatives is highlighted in papers and . These reactions are likely to involve nucleophilic addition and cyclization steps, which are common in the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" are not detailed in the provided papers, we can deduce that the presence of dimethylamino and trifluoromethyl groups would affect the compound's polarity, solubility, and stability. The physical properties such as melting point, boiling point, and solubility are typically determined experimentally and are crucial for the practical application of the compound in various fields.

Scientific Research Applications

Synthetic Chemistry Applications

The synthesis and characterization of pyrazolone derivatives, including compounds similar to "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one," are a significant area of research. For example, Holzer et al. (2003) explored the synthesis of spiro-fused azirino-pyrazolones, a novel heterocyclic system, through reactions involving acyl-hydroxy-pyrazoles and hydroxylamine, followed by treatment with trichloroacetyl isocyanate and potassium carbonate. These compounds, including structures related to the target compound, were elucidated using X-ray crystallography and NMR spectroscopy (Holzer, Claramunt, Pérez-Torralba, Guggi, & Brehmer, 2003).

Nonlinear Optical Properties

Another application of compounds structurally related to "4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one" is in the field of nonlinear optics. Moylan et al. (1996) synthesized symmetric derivatives of a similar compound, 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran, and investigated their nonlinear optical properties and thermal stability. The study found that these compounds exhibit larger hyperpolarizabilities than expected, potentially due to the presence of two excited electronic states contributing to the hyperpolarizability. This finding suggests applications in electro-optical devices and materials science (Moylan, Ermer, Lovejoy, Mccomb, Leung, Wortmann, Krdmer, & Twieg, 1996).

Safety And Hazards

The safety and hazards associated with this compound are not directly available. However, related compounds such as Dimethylamine are known to be flammable and can cause harm if inhaled or come into contact with the skin3.

Future Directions

The future directions for research on this compound are not directly available. However, given the interest in related compounds for their potential biological activities, it is possible that future research could explore the potential uses of “4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” in various applications1.

properties

IUPAC Name |

(4Z)-4-(dimethylaminomethylidene)-2-methyl-5-(trifluoromethyl)pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F3N3O/c1-13(2)4-5-6(8(9,10)11)12-14(3)7(5)15/h4H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROGYKLLIVQYOT-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CN(C)C)C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\N(C)C)/C(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

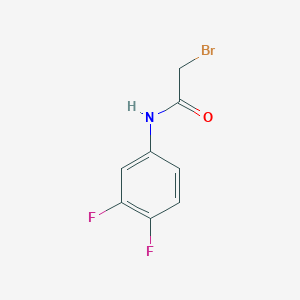

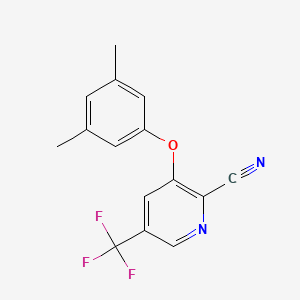

![7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B3034706.png)